molecular formula C11H13N3O B3150459 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline CAS No. 689251-51-2

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline

Cat. No.: B3150459
CAS No.: 689251-51-2
M. Wt: 203.24 g/mol
InChI Key: QEFCOOABCIZWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an aniline group (a benzene ring with an amino group) attached to the oxadiazole ring through an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving an amidoxime and an organic nitrile.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction. This step involves the reaction of the oxadiazole intermediate with an ethylating agent such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of oxadiazole oxides.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Substitution: Substitution reactions can produce nitroanilines or halogenated anilines.

Scientific Research Applications

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity and its interaction with biological targets.

Properties

IUPAC Name

4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-11-13-10(14-15-11)7-8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFCOOABCIZWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667305
Record name 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689251-51-2
Record name 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Reactant of Route 2
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Reactant of Route 5
Reactant of Route 5
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Reactant of Route 6
Reactant of Route 6
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.